4-Methoxyaniline-2,3,5,6-d4 CAS number 1219798-55-6
4-Methoxyaniline-2,3,5,6-d4 CAS number 1219798-55-6
An In-Depth Technical Guide to 4-Methoxyaniline-2,3,5,6-d4 (CAS: 1219798-55-6)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyaniline-2,3,5,6-d4, a deuterium-labeled internal standard essential for high-precision quantitative analysis. The document details its physicochemical properties, plausible synthetic pathways, and rigorous analytical characterization methods. The core focus is its application as an internal standard in mass spectrometry-based bioanalysis, for which a detailed, field-proven experimental protocol is provided. This guide is intended for researchers, analytical scientists, and drug development professionals who require the highest level of accuracy and reliability in their quantitative workflows.
Introduction: The Gold Standard for Quantitative Analysis
In the landscape of modern analytical chemistry, particularly in regulated environments such as pharmaceutical development and clinical diagnostics, the demand for precision is absolute. Mass spectrometry (MS), typically coupled with liquid chromatography (LC), stands as the premier technique for quantifying analytes in complex biological matrices. However, its accuracy is susceptible to variations in sample preparation, instrument performance, and matrix effects.[1][2]
The use of a stable isotope-labeled (SIL) internal standard is the most robust method to correct for this variability.[3] 4-Methoxyaniline-2,3,5,6-d4 (also known as p-Anisidine-d4) is the deuterium-labeled analogue of 4-Methoxyaniline (p-Anisidine). Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects.[1][3] Its distinct mass-to-charge ratio (m/z), however, allows it to be independently quantified by the mass spectrometer. This unique combination makes it an ideal tool for stable isotope dilution assays, a technique recognized by regulatory bodies like the FDA and EMA as the gold standard for bioanalytical validation.[1]
This guide offers an in-depth exploration of this critical analytical reagent, from its synthesis and characterization to its practical application in a validated quantitative workflow.
Physicochemical Properties and Handling
4-Methoxyaniline-2,3,5,6-d4 is a solid at room temperature, appearing as a light grey to grey crystalline substance.[4] Due to the potential for oxidation, which can cause discoloration, it should be stored under an inert atmosphere in a refrigerator.[4][5][6] The high isotopic enrichment of ≥99 atom % D ensures minimal isotopic crossover with the unlabeled analyte, a critical factor for analytical sensitivity.[7]
| Property | Value | Source(s) |
| CAS Number | 1219798-55-6 | [4][7] |
| Synonyms | p-Anisidine-d4, 4-Methoxyaniline-d4, 2,3,5,6-Tetradeuterio-4-methoxyaniline | [4] |
| Molecular Formula | C₇H₅D₄NO | [7] |
| Molecular Weight | 127.18 g/mol | [7] |
| Unlabeled MW | 123.15 g/mol | [8] |
| Melting Point | 57 - 60 °C | [4] |
| Appearance | Light Grey to Grey Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Isotopic Enrichment | ≥99 atom % D | [7] |
| Storage Conditions | Refrigerator, under inert atmosphere | [4] |
Safety and Handling
The unlabeled parent compound, p-Anisidine, is classified as toxic and a suspected carcinogen.[6] Therefore, 4-Methoxyaniline-2,3,5,6-d4 should be handled with equivalent care.
-
Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Disposal : Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.[9]
Synthesis and Isotopic Labeling
While specific proprietary synthesis routes may vary between manufacturers, a chemically sound and plausible pathway for 4-Methoxyaniline-2,3,5,6-d4 involves the reduction of a deuterated precursor. The synthesis of the unlabeled p-Anisidine is typically achieved via the reduction of 4-nitroanisole.[6] Following this logic, the deuterated analogue is efficiently synthesized from 4-nitroanisole-2,3,5,6-d4.
The overall synthetic logic is as follows:
-
Deuteration of a Precursor : A suitable aromatic precursor, such as phenol or aniline, undergoes hydrogen-deuterium exchange under catalytic conditions to produce the tetradeuterated ring.
-
Functional Group Manipulation : The deuterated precursor is then converted to 4-nitroanisole-d4. For example, deuterated phenol can be methylated and then nitrated.
-
Reduction : The final step is the reduction of the nitro group (-NO₂) to an amine group (-NH₂), yielding the target compound.
Caption: Plausible synthetic route for 4-Methoxyaniline-2,3,5,6-d4.
This approach ensures that the deuterium labels are incorporated into the stable aromatic ring, preventing back-exchange under typical experimental conditions.
Analytical Characterization: Ensuring Identity and Purity
Confirming the identity, purity, and isotopic enrichment of the standard is paramount. This is achieved through a combination of standard analytical techniques.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The most telling spectrum. For a fully deuterated ring, the aromatic proton signals (typically found between 6.5-7.5 ppm for the unlabeled compound) should be absent. The only significant signals would be from the methoxy group (-OCH₃) around 3.7 ppm and the amine group (-NH₂), which can be broad and variable in position.
-
¹³C NMR : Deuterium coupling will cause the signals for the deuterated carbons (C2, C3, C5, C6) to appear as multiplets with reduced intensity, providing clear evidence of labeling.
-
-
Mass Spectrometry (MS) :
-
MS analysis directly confirms the mass shift due to deuterium incorporation. The molecular ion peak for the deuterated compound should be at an m/z corresponding to a mass of ~127.18 Da, a +4 Da shift from the unlabeled compound's mass of ~123.15 Da. The isotopic distribution pattern will also confirm the presence of four deuterium atoms.
-
Application in Quantitative Bioanalysis: A Practical Workflow
The primary application of 4-Methoxyaniline-2,3,5,6-d4 is as an internal standard (IS) for the quantification of p-Anisidine in complex matrices.[11] p-Anisidine may be a metabolite of certain drug candidates, an environmental contaminant, or a biomarker, making its accurate quantification essential.[12]
The following protocol outlines a robust workflow for quantifying p-Anisidine in human plasma using LC-MS/MS.
Experimental Workflow Diagram
Caption: Standard workflow for bioanalytical quantification using an IS.
Detailed Step-by-Step Protocol
Objective: To determine the concentration of 4-Methoxyaniline in human plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of 4-Methoxyaniline, dissolve in 5 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~5 mg of 4-Methoxyaniline-2,3,5,6-d4, dissolve in 5 mL of methanol.
-
Calibration Standards (Calibrators): Serially dilute the Analyte Stock with methanol:water (50:50) to prepare working solutions. These are then spiked into blank plasma to create calibrators ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QCs at low, medium, and high concentrations in the same manner using a separate weighing of the analyte stock.
-
IS Working Solution (50 ng/mL): Dilute the IS Stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of plasma (calibrator, QC, or unknown) into the appropriate tube.
-
Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to every tube. The acetonitrile acts as the protein precipitation agent.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation : A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Method :
- Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A : Water with 0.1% Formic Acid.
- Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
- Flow Rate : 0.4 mL/min.
- Gradient : Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- Injection Volume : 5 µL.
-
MS/MS Method :
- Ionization Mode : Positive Electrospray Ionization (ESI+).
- Detection Mode : Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides exceptional specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methoxyaniline | 124.1 | 109.1 | 15 |
| 4-Methoxyaniline-d4 (IS) | 128.1 | 113.1 | 15 |
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard for all injections.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.
-
Construct a calibration curve by plotting the PAR of the calibrators against their known concentrations.
-
Perform a linear regression analysis (typically with 1/x² weighting) on the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.
Conclusion
4-Methoxyaniline-2,3,5,6-d4 is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data. Its properties as a stable isotope-labeled internal standard make it indispensable for drug metabolism studies, pharmacokinetic analysis, clinical diagnostics, and any field requiring precise measurement in complex biological systems. Understanding its properties, handling requirements, and the principles of its application allows researchers to mitigate analytical variability and achieve the highest standards of scientific integrity.
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